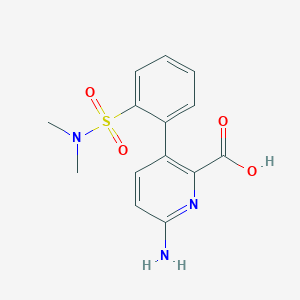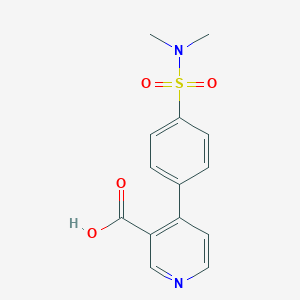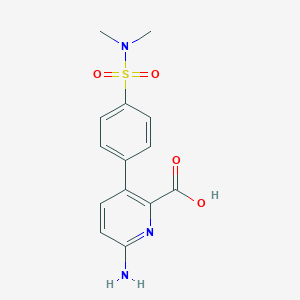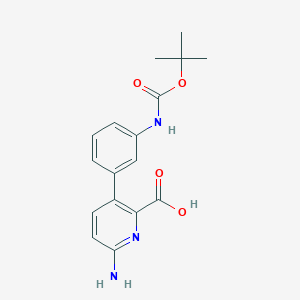
4-(4-BOC-Aminophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)nicotinic acid, 95% (4-BOC-APA) is a synthetic derivative of nicotinic acid (NA). It is a white, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 242.25 g/mol and a melting point of 151-154°C. 4-BOC-APA is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments due to its advantages and limitations.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has a variety of scientific research applications, including biochemical and physiological studies. It is used as a substrate for various enzymes, such as aspartate aminotransferase, glutamate dehydrogenase, and nicotinamide adenine dinucleotide (NAD) reductase. It is also used to study the structure and function of nicotinic acid receptors. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is used in laboratory experiments to study the effects of nicotinic acid on cell metabolism.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as a competitive inhibitor of nicotinic acid receptors. It is thought to bind to the receptor and prevent the binding of nicotinic acid, thus inhibiting the receptor's activation.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme aspartate aminotransferase, which is involved in the metabolism of amino acids. It has also been shown to inhibit the activity of glutamate dehydrogenase, which is involved in the breakdown of glutamate. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the activity of NAD reductase, which is involved in the breakdown of NAD. Finally, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to increase the levels of NAD in cells, which is important for energy production.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic derivative of nicotinic acid, which makes it easier to synthesize and purify. Another advantage is that it is soluble in water and ethanol, which makes it easier to handle and store. However, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% also has some limitations. For example, it is not very stable and can degrade over time. In addition, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for 4-(4-BOC-Aminophenyl)nicotinic acid, 95% research. One potential direction is to further investigate its mechanism of action and its effects on nicotinic acid receptors. Another potential direction is to explore its potential therapeutic applications, such as its ability to increase NAD levels in cells. Finally, further research could be conducted to explore its potential use in drug development and drug delivery systems.
Méthodes De Synthèse
4-(4-BOC-Aminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, 4-bromobenzoyl chloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The reaction is conducted in anhydrous dimethylformamide (DMF) and is catalyzed by triethylamine (TEA). The reaction is carried out in a two-step process, with the first step involving the formation of a nicotinic acid ester and the second step involving the formation of 4-(4-BOC-Aminophenyl)nicotinic acid, 95%. The final product is then purified by recrystallization.
Propriétés
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZKXTOAYPNSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)



![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)
![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)
![6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415959.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)
![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)
